molecular formula C8H5F5O2 B14039081 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene

Cat. No.: B14039081
M. Wt: 228.12 g/mol
InChI Key: YJJTWMKDXMHOPY-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a fluorinated aromatic compound characterized by multiple electron-withdrawing substituents. Its structure includes fluorine atoms at the 1- and 3-positions, a difluoromethoxy group (-OCHF₂) at the 2-position, and a fluoromethoxy group (-OCH₂F) at the 4-position (Figure 1). The molecule’s high electronegativity and steric profile arise from these substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, where stability and controlled reactivity are critical.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-difluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-5-2-1-4(10)7(6(5)11)15-8(12)13/h1-2,8H,3H2

InChI Key

YJJTWMKDXMHOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)F)OC(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available fluorinated benzene derivatives. The process typically includes halogenation, methylation, and purification steps to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of new aromatic compounds with different functional groups.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine atoms and methoxy groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated benzene derivatives exhibit distinct electronic, steric, and reactivity profiles depending on substituent type, position, and number. Below is a systematic comparison of 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene with structurally related compounds:

Table 1: Substituent and Molecular Properties Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 1-F, 3-F, 2-OCHF₂, 4-OCH₂F C₈H₅F₅O₂ ~252.11 High electronegativity, multiple EWGs, moderate steric bulk
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-OCF₃ C₇H₃BrF₄O 275.00 Bromine adds polarizability; OCF₃ is a stronger EWG than OCHF₂
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene 4-OCHF₂, 2-NO₂, 1-CF₃ C₈H₄F₅NO₃ 257.11 Nitro and CF₃ groups enhance electron deficiency; higher stability under irradiation
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene 2-Cl, 3-OCHF₂, 4-I, 1-CH₃ C₈H₆ClF₂IO 318.49 Bulky iodine and methyl groups; Cl and OCHF₂ increase reactivity

Key Comparative Insights

Electronic Effects The target compound’s fluoromethoxy (-OCH₂F) and difluoromethoxy (-OCHF₂) groups are less electron-withdrawing than trifluoromethoxy (-OCF₃) or nitro (-NO₂) groups found in analogues . In contrast, 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene exhibits stronger electron withdrawal due to the nitro and trifluoromethyl groups, which may reduce fragmentation yields in ESD by stabilizing the parent molecule .

Steric and Reactivity Profiles The fluoromethoxy group (-OCH₂F) at the 4-position introduces less steric hindrance compared to bulkier substituents like iodine in 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene . This difference impacts adsorption dynamics on metal surfaces (e.g., Pt), where steric effects influence desorption pathways .

ESD Behavior Studies on condensed benzene derivatives reveal that electron-withdrawing substituents like -OCF₃ or -NO₂ suppress cation desorption yields due to enhanced neutralization by secondary electrons from metal substrates. The target compound’s mixed fluorinated groups may exhibit intermediate behavior, with anion desorption favored over cations (anion/cation yield ratio >10) . 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene likely shows reduced anion yields compared to the target compound, as bromine’s polarizability may promote alternative fragmentation pathways.

Thermal and Chemical Stability Fluorinated methoxy groups generally improve thermal stability compared to non-fluorinated analogues.

Biological Activity

1,3-Difluoro-2-difluoromethoxy-4-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H6F4O2C_9H_6F_4O_2, featuring multiple fluorine atoms that influence its chemical reactivity and biological interactions. Its structure is characterized by a benzene ring substituted with difluoromethoxy and fluoromethoxy groups.

Antimicrobial Properties

Research has indicated that halogenated compounds often display significant antimicrobial activity. A study focusing on various fluorinated aromatic compounds, including derivatives of difluoromethoxybenzene, showed promising results against a range of bacterial strains. The presence of fluorine atoms enhances lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy.

CompoundActivityReference
This compoundModerate antibacterial activity
2-(Difluoromethoxy)-1,3-difluoro-4-methyl-benzeneEffective against E. coli

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of various fluorinated compounds on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)20

The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets. Fluorinated compounds are known to alter enzyme activity and disrupt cellular signaling pathways due to their unique electronic properties. The difluoromethoxy groups may enhance binding affinity to target proteins or nucleic acids.

Study 1: Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Potential

Another investigation explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis induction, suggesting a potential therapeutic application in breast cancer treatment.

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